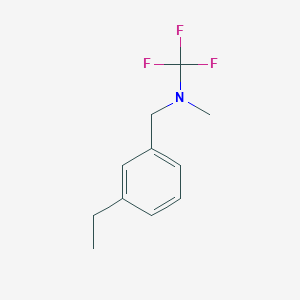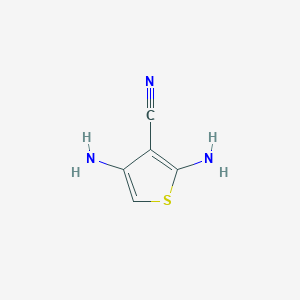
2,4-Diamino 3-cyanothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino 3-cyanothiophene is a heterocyclic compound that features a thiophene ring substituted with amino groups at positions 2 and 4, and a cyano group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino 3-cyanothiophene typically involves multi-step reactions. One common method includes the reaction of chalcones with benzoylacetonitriles and elemental sulfur in the presence of a base . Another method involves the reaction of 2-amino-3-cyanothiophene with aldehydes and 2,5-dimethoxytetrahydrofuran under mild conditions . These reactions are usually carried out at room temperature or slightly elevated temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the choice of solvent and base, is crucial to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino 3-cyanothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for bromination , reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Diamino 3-cyanothiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Diamino 3-cyanothiophene involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antifolate activity is attributed to the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function and leading to the inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: Known for its use in antifolate drugs like trimethoprim.
2,4-Diaminothieno[2,3-d]pyrimidines: These compounds have similar antifolate and antimalarial activities.
Uniqueness
2,4-Diamino 3-cyanothiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2,4-diaminothiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-1-3-4(7)2-9-5(3)8/h2H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLGMXPWURXRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)N)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)
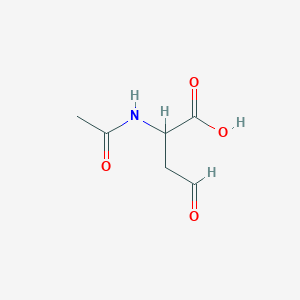
![3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946341.png)
![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
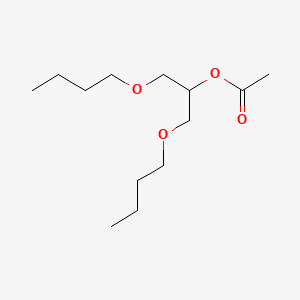
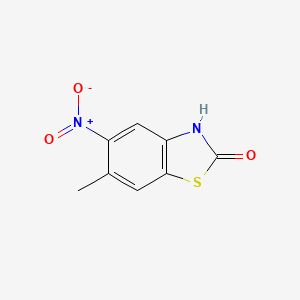

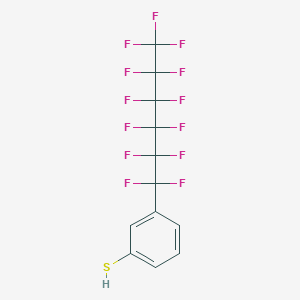
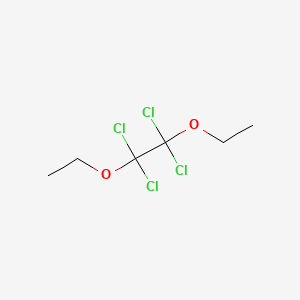

![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
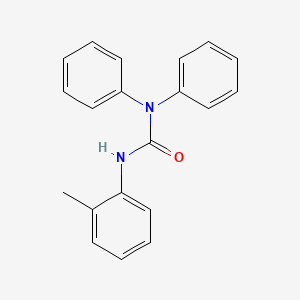
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
